4-(Benzyloxy)phthalic acid
Description
Significance of Phthalic Acid Derivatives in Synthetic Strategy and Chemical Transformations
Phthalic acid, a benzene-1,2-dicarboxylic acid, and its derivatives are fundamental platforms in organic synthesis. wikipedia.org Their importance stems from the presence of two carboxylic acid groups, which can be readily converted into a variety of other functional groups, making them versatile intermediates. The anhydride (B1165640) form, phthalic anhydride, is a commodity chemical of significant industrial importance, primarily used in the production of phthalate (B1215562) esters, which serve as plasticizers. wikipedia.org
In the realm of synthetic strategy, phthalic acid derivatives are employed in numerous transformations. For instance, they are precursors for the synthesis of phthalimides, which are crucial in various chemical processes, including the Gabriel synthesis of primary amines. organic-chemistry.org The reaction of phthalic anhydride with amines yields phthalamic acid derivatives, which can then be cyclized to form N-substituted phthalimides. jetir.org These phthalimide (B116566) derivatives exhibit a range of biological activities and are valuable in medicinal chemistry. jetir.orgresearchgate.net Furthermore, the substitution pattern on the aromatic ring of phthalic acid can be tailored to influence the properties and reactivity of the resulting molecules, making them key components in the synthesis of functional materials and complex organic frameworks. researchgate.net
The versatility of phthalic acid derivatives is further highlighted by their use in the synthesis of dyes, polymers, and pharmaceuticals. The ability to introduce various substituents onto the phthalic acid core allows for the fine-tuning of electronic and steric properties, which is a critical aspect of modern chemical research.
Role of the Benzyloxy Protecting Group and its Influence on Molecular Design
The benzyloxy group (BnO), often introduced using benzyl (B1604629) bromide or benzyl chloroformate, is a widely utilized protecting group for alcohols and phenols in organic synthesis. orgsyn.orgwikipedia.org Its popularity is due to its relative stability under a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenolysis. orgsyn.orgorganic-chemistry.org This orthogonality allows for the selective deprotection of the benzyloxy group in the presence of other sensitive functionalities.
The benzyloxycarbonyl (Cbz or Z) group, a related protecting group for amines, was pivotal in the development of controlled peptide synthesis. wikipedia.org The introduction of a benzyloxy group can significantly influence the properties of a molecule. Its presence increases lipophilicity, which can affect solubility and interactions with biological targets. The benzyl group's aromatic ring can also participate in π-stacking interactions, influencing the conformation and packing of molecules in the solid state.
In molecular design, the benzyloxy group serves not only as a protective shield but also as a tool to modulate the electronic and steric environment of a molecule. For example, the introduction of substituents on the benzyl ring of the protecting group can fine-tune its lability. bachem.com This strategic use of the benzyloxy group is a cornerstone of multistep organic synthesis, enabling the construction of complex molecular architectures with high precision.
Rationale for Investigating 4-(Benzyloxy)phthalic Acid as a Model Compound for Advanced Research
This compound stands as a compelling model compound for advanced research due to the unique combination of a phthalic acid core and a benzyloxy substituent. This structure encapsulates the key features discussed previously: the versatile reactivity of the dicarboxylic acid functionality and the strategic utility of the benzyloxy group.
The investigation of this compound allows for the systematic study of several important chemical principles. The interplay between the electron-donating benzyloxy group and the electron-withdrawing carboxylic acid groups influences the reactivity of the aromatic ring and the acidity of the carboxyl protons. This makes it an excellent substrate for studying electrophilic aromatic substitution reactions and the effects of substituents on reaction kinetics and regioselectivity.
Furthermore, the synthesis of this compound itself presents interesting challenges and opportunities for methodological development. For instance, the benzylation of 3-hydroxyphthalic acid is a key step in one synthetic route. The subsequent transformations of the carboxylic acid groups in the presence of the benzyloxy moiety allow for the exploration of selective reaction conditions.
The compound also serves as a valuable precursor for the synthesis of more complex molecules. For example, derivatives of 4-(benzyloxy)benzoic acid have been used in the synthesis of liquid crystals and as ligands for lanthanide coordination compounds, where the benzyloxy group plays a role in influencing the material's properties. nih.govrsc.org Research on 4-(benzyloxy)benzylamino derivatives has also shown promise in the development of selective PPARα agonists for treating retinal disorders. nih.gov The structural and electronic properties of this compound, therefore, provide a rich platform for fundamental studies and for the development of new synthetic methodologies and functional materials.
Interactive Data Table: Properties of 4-(Benzyloxy)benzoic acid
Below is a table summarizing some of the key physical and chemical properties of 4-(Benzyloxy)benzoic acid, a closely related compound to the title subject.
| Property | Value | Source |
| Molecular Formula | C14H12O3 | nih.gov |
| Molecular Weight | 228.24 g/mol | nih.gov |
| Melting Point | 186-189 °C | rsc.org |
| Appearance | White Solid | rsc.org |
| XLogP3 | 3.3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxyphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)12-7-6-11(8-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYYSOSMCNPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Strategic Synthetic Methodologies for 4 Benzyloxy Phthalic Acid
Forward Synthesis Pathways for 4-(Benzyloxy)phthalic Acid
Forward synthesis involves the practical execution of a planned route. For this compound, the synthesis hinges on two key transformations: the formation of the benzyl (B1604629) ether and the creation of the dicarboxylic acid functionality.
The Williamson ether synthesis is a widely used and robust method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comyoutube.com
In the context of synthesizing this compound, a precursor containing a phenolic hydroxyl group, such as dimethyl 4-hydroxyphthalate, is treated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage. rsc.org
Key Reagents and Conditions:
Substrate: A 4-hydroxyphthalic acid derivative (ester form is preferred to avoid side reactions with the acidic protons of the carboxyl groups).
Base: A mild base such as potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is used to deprotonate the phenol. francis-press.com
Benzylating Agent: Benzyl bromide or benzyl chloride.
Solvent: A polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) is typically employed. mdpi.com
The reaction is generally heated to ensure a reasonable reaction rate. rsc.org
While direct carboxylation of an aromatic ring is possible, a more common and reliable method for preparing aromatic carboxylic acids is the oxidation of alkyl substituents on the benzene (B151609) ring.
A highly effective strategy for forming the phthalic acid core involves the oxidation of two ortho methyl groups. youtube.com For instance, a precursor like 4-(benzyloxy)-1,2-dimethylbenzene can be subjected to strong oxidizing conditions to convert both methyl groups into carboxylic acid groups.
Common Oxidation Methods:
Potassium Permanganate (KMnO₄): A solution of KMnO₄ in water or a mixture of water and pyridine (B92270) is heated with the substrate. The reaction is worked up under acidic conditions to yield the carboxylic acids.
Nitric Acid (HNO₃): Heating with concentrated nitric acid can also achieve the oxidation of alkyl side chains on an aromatic ring. weebly.com
An alternative route involves starting with a pre-formed phthalic acid derivative. In a common pathway, the synthesis begins with an ester of 4-hydroxyphthalic acid. After the Williamson ether synthesis step, the ester groups are hydrolyzed to the free carboxylic acids. This hydrolysis is typically achieved by heating with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. rsc.org
Both linear and convergent approaches can be devised for the synthesis of this compound.
Linear Synthesis Route 1: This route begins with the formation of the ether and is followed by the creation of the acid functionalities.
Start: 4-Hydroxy-1,2-dimethylbenzene (4-hydroxy-o-xylene).
Etherification: React with benzyl bromide in the presence of K₂CO₃ and a solvent like acetone to form 4-(benzyloxy)-1,2-dimethylbenzene.
Oxidation: Treat the product with a strong oxidizing agent such as KMnO₄ to oxidize both methyl groups, yielding this compound.
Linear Synthesis Route 2: This route starts with the phthalic acid core already in place (as an ester) and adds the benzyl group last.
Start: Dimethyl 4-hydroxyphthalate.
Etherification: Perform a Williamson ether synthesis with benzyl chloride or bromide using a base like K₂CO₃ in DMF to produce dimethyl 4-(benzyloxy)phthalate. rsc.orgmdpi.com
Hydrolysis: Saponify the diester using aqueous NaOH or KOH, followed by acidification with an acid like HCl, to obtain the final product, this compound. rsc.org
These multistep pathways represent reliable methods for the laboratory-scale preparation of this compound, leveraging fundamental and well-established organic reactions.
Stereoselective and Regioselective Considerations in Synthetic Routes
The concepts of stereoselectivity and regioselectivity are fundamental in the synthesis of specifically substituted aromatic compounds like this compound. mdpi.com Regioselectivity, in this context, refers to the selective formation of one constitutional isomer over others. For this compound, the key is to direct the incoming groups to the correct positions on the phthalic acid or a related precursor.
The synthesis must control the placement of the benzyloxy group at the C-4 position relative to the two carboxylic acid groups. This is typically achieved by starting with a precursor that already has a directing group, such as a hydroxyl group at the 4-position of a phthalic acid derivative. For instance, starting with 4-hydroxyphthalic acid, the Williamson ether synthesis with benzyl chloride would be the most direct route. The regioselectivity is dictated by the predefined position of the hydroxyl group.
Alternative routes might involve the regioselective functionalization of a monosubstituted benzene ring. For example, a benzyloxybenzene derivative could be subjected to a double carboxylation or a Friedel-Crafts acylation followed by oxidation. The success of such a route would depend heavily on the directing effects of the benzyloxy group, which is an ortho-, para-director. Careful selection of catalysts and reaction conditions is crucial to favor the desired 2,3-dicarboxylation pattern relative to the benzyloxy group, which is a significant challenge. Modern catalytic methods, including those using nickel, have shown high regioselectivity in C-H functionalization of aromatic compounds, which could be applied to such synthetic challenges. rsc.org
Stereoselectivity is not a factor in the final aromatic structure of this compound itself. However, it becomes critical if chiral centers are present in the starting materials or are introduced in intermediate steps, particularly in syntheses aimed at creating more complex molecules derived from this acid. nih.govrsc.org
Advancements in Sustainable and Green Synthesis for the Chemical Compound
In line with the principles of green chemistry, recent advancements focus on developing more environmentally friendly processes for synthesizing chemical compounds. pensoft.netkahedu.edu.in These strategies aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. For a compound like this compound, this involves exploring aqueous reaction media, solvent-free conditions, and the use of benign catalysts.
Application of Micellar Catalysis in Benzyloxy Group Formation
Micellar catalysis has emerged as a powerful green chemistry tool, enabling reactions to occur in water, the most environmentally benign solvent. mdpi.com This technique utilizes surfactants, which self-assemble into micelles in water, creating nanoreactors with hydrophobic cores and hydrophilic surfaces. acs.orgunimib.it These micelles can solubilize nonpolar organic reactants, like the precursors for this compound, thereby increasing their effective concentration and accelerating reaction rates. acs.orgresearchgate.net
A key step in synthesizing this compound is the formation of the ether linkage (benzyloxy group), often via a Williamson ether synthesis. A study on the synthesis of the closely related 4-benzyloxy benzoic acid successfully employed various surfactants to catalyze the reaction between 4-hydroxy benzoic acid and benzyl chloride in an aqueous medium. researchgate.net This approach avoids the use of volatile and often toxic organic solvents. The micelles facilitate the reaction by bringing the water-insoluble benzyl chloride and the phenoxide (formed from 4-hydroxy benzoic acid and a base) into close proximity. researchgate.netrsc.org
The choice of surfactant can significantly impact the reaction yield, demonstrating the importance of the specific pseudo-cellular environment created by the micelle. researchgate.net
Table 1: Effect of Different Surfactants on the Yield of 4-Benzyloxy Benzoic Acid in Aqueous Media This table is based on data for the synthesis of 4-benzyloxy benzoic acid, a structural analog, to illustrate the principles of micellar catalysis applicable to this compound.
| Surfactant | Type | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sodium dodecyl sulfate (B86663) (SDS) | Anionic | 8 | 70 |
| Cetyltrimethylammonium bromide (CTAB) | Cationic | 8 | 80 |
| Triton X-100 | Non-ionic | 8 | 85 |
Solvent-Free Reaction Conditions and Their Efficacy
Eliminating the solvent altogether represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and can lead to simpler procedures with easier product purification. usc.gal
While a direct solvent-free synthesis for this compound is not prominently documented, the efficacy of this approach has been demonstrated for related transformations. For instance, the oxidation of benzyl alcohol derivatives to the corresponding aldehydes or acids has been successfully performed under solvent-free conditions using a solid-supported catalyst. mdpi.com In one study, a PdOx/CeO2-NR catalyst was used for the oxidation of various benzyl alcohols at 100°C with air as the oxidant. mdpi.com This methodology could potentially be adapted for the final oxidation step in a synthetic route to this compound, for example, the oxidation of a 4-(benzyloxy)xylene precursor.
The efficacy of such reactions is often high, though it can be influenced by the substrate's physical state (melting point) and the catalyst's stability at the required temperature.
Table 2: Efficacy of Solvent-Free Oxidation of Benzyl Alcohol Derivatives This table illustrates the principle of solvent-free reactions using data from the oxidation of benzyl alcohol derivatives with a PdOx/CeO2-NR catalyst. mdpi.com
| Substrate | Conversion (%) | Selectivity to Aldehyde (%) |
|---|---|---|
| Benzyl alcohol | 50 | 93 |
| 4-Methoxybenzyl alcohol | 70 | 86 |
| 4-Methylbenzyl alcohol | 66 | 81 |
Utilization of Environmentally Benign Reagents and Catalysts
The third pillar of green synthesis for this compound involves replacing hazardous reagents and catalysts with safer, more sustainable alternatives. researchgate.net Traditional organic synthesis often employs toxic reagents, corrosive acids or bases, and heavy metal catalysts that are difficult to recover and recycle.
For reactions involving bromination, a potential step in some synthetic routes, safer brominating agents can be used. For example, N-Bromosuccinimide (NBS) is a solid and easier-to-handle alternative to hazardous liquid bromine. Similarly, dibromohydantoin is another stable reagent with a high content of active bromine and environmentally friendly characteristics.
In catalytic steps, the focus is on using non-toxic, abundant metals or highly efficient catalysts at very low concentrations (ppm levels). mdpi.com For instance, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for reactions like hydrogenolysis (e.g., to remove a benzyl protecting group if needed), and it can be easily recovered by filtration and reused. The development of catalysts based on more abundant metals like iron or copper is also a key research area. acs.org Furthermore, the use of stabilized reagents, such as a stabilized formulation of IBX (SIBX) for oxidation reactions, can mitigate safety concerns associated with their explosive nature while providing a green alternative to metal-based oxidants. pageplace.de
Iii. Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Phthalic Acid
Transformations Involving the Carboxylic Acid Functionalities
The adjacent carboxylic acid groups are the most reactive sites on the 4-(Benzyloxy)phthalic acid molecule. They undergo reactions typical of aromatic dicarboxylic acids, including esterification, amidation, anhydride (B1165640) formation, and reduction.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid groups of this compound to esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves heating the diacid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comyoutube.com The equilibrium is driven towards the ester product by removing the water formed during the reaction or by using the alcohol as the solvent. libretexts.org Alternatively, esters can be formed under milder conditions by first converting the carboxylic acids to more reactive acyl chlorides, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. byjus.com
Amidation: Direct reaction of this compound with amines to form amides is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. luxembourg-bio.com To facilitate amide bond formation, coupling agents are typically employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. researchgate.net Other modern coupling agents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), also provide high yields of the corresponding diamides under mild conditions. researchgate.net Studies on various carboxylic acids have shown that catalyst systems like titanium tetrafluoride (TiF₄) can also promote direct amidation in refluxing toluene (B28343). researchgate.net
| Transformation | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Heat, excess alcohol | Diester |
| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol (e.g., ROH), Pyridine (B92270) | Room temperature | Diester |
| Amidation | Amine (e.g., RNH₂), DCC or EDC | Room temperature, aprotic solvent | Diamide |
| Amidation | Amine (e.g., RNH₂), HATU, Base (e.g., DIPEA) | Room temperature, DMF or CH₂Cl₂ | Diamide |
| Amidation | Amine (e.g., RNH₂), TiF₄ (cat.) | Refluxing toluene | Diamide |
Anhydride and Imide Formation Pathways
The ortho-disposition of the two carboxylic acid groups in this compound allows for facile intramolecular cyclization reactions.
Anhydride Formation: Upon heating, this compound readily undergoes intramolecular dehydration to form 4-(Benzyloxy)phthalic anhydride. researchgate.net This reaction is characteristic of ortho-dicarboxylic acids and results in a stable five-membered anhydride ring. The transformation can be accomplished by simple thermal treatment, often above the melting point of the diacid, or by refluxing in the presence of a dehydrating agent like acetic anhydride. byjus.com
Imide Formation: The resulting 4-(Benzyloxy)phthalic anhydride is a key intermediate for the synthesis of N-substituted 4-(benzyloxy)phthalimides. The anhydride reacts with primary amines or ammonia, typically at elevated temperatures, to form the corresponding imide. sphinxsai.comresearchgate.net The reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, forming a phthalamic acid intermediate. Subsequent heating induces cyclization via dehydration to yield the stable five-membered imide ring. researchgate.net A common laboratory method involves heating the anhydride with an amine in a solvent like glacial acetic acid or by fusing the reactants at high temperatures. sphinxsai.comorgsyn.org
| Starting Material | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| This compound | Heat | >200 °C | 4-(Benzyloxy)phthalic anhydride |
| This compound | Acetic Anhydride | Reflux | 4-(Benzyloxy)phthalic anhydride |
| 4-(Benzyloxy)phthalic anhydride | Aqueous Ammonia (NH₄OH) | Heat to fusion (~300 °C) | 4-(Benzyloxy)phthalimide |
| 4-(Benzyloxy)phthalic anhydride | Primary Amine (R-NH₂) | Heat in glacial acetic acid | N-substituted 4-(benzyloxy)phthalimide |
Decarboxylation Processes and Their Selectivity
The removal of one or both carboxylic acid groups from this compound is a challenging transformation that typically requires harsh conditions. The decarboxylation of aromatic carboxylic acids is thermodynamically favorable but kinetically slow. Studies on phthalic acid (PA) and terephthalic acid (TPA) have shown that high temperatures (200-550 °C) and the use of metal catalysts are often necessary. researchgate.netdissertationtopic.netgoogle.com
Copper- and zinc-based catalysts have demonstrated significant activity in promoting the decarboxylation of phthalic acids. researchgate.netdissertationtopic.net For instance, the Cu₂O-catalyzed decarboxylation of phthalic acid in water at 225 °C shows high conversion and selectivity for the mono-decarboxylated product, benzoic acid, over the fully decarboxylated product, benzene (B151609). researchgate.netkuleuven.be It is expected that the decarboxylation of this compound would proceed similarly, with the initial loss of one carboxyl group to yield a substituted benzoic acid, 3-(benzyloxy)benzoic acid. The complete removal of both carboxyl groups to form benzyl (B1604629) phenyl ether would require more forcing conditions. The selectivity (i.e., which of the two non-equivalent carboxyl groups is lost first) would be influenced by steric and electronic effects of the benzyloxy group, though specific mechanistic studies on this substrate are not widely reported.
Reductive Transformations of Carboxylic Acid Groups
The carboxylic acid functionalities of this compound can be reduced to primary alcohols, yielding 4-(benzyloxy)-1,2-benzenedimethanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.
Common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org LiAlH₄ is a highly reactive, non-selective reducing agent that readily reduces carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.comzbaqchem.com The reaction mechanism involves an initial acid-base reaction between the acidic carboxylic proton and a hydride ion, followed by coordination of the aluminum to the carboxylate oxygen and subsequent delivery of hydride to the carbonyl carbon. youtube.comyoutube.com Borane (BH₃·THF) is another effective reagent that reduces carboxylic acids rapidly and often with better selectivity than LiAlH₄, tolerating other functional groups like nitro groups. researchgate.net Both reagents are generally compatible with the benzyloxy ether linkage, which is stable to hydride-based reducing agents.
Reactions Involving the Benzyloxy Ether Linkage
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its primary reaction is cleavage, or deprotection, to unveil the underlying phenol, 4-hydroxyphthalic acid.
Selective Deprotection Strategies of the Benzyloxy Group
The removal of the benzyl protecting group is a common and crucial step in multi-step syntheses. The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity.
Catalytic Hydrogenolysis: The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.orgambeed.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgatlanchimpharma.com The reaction proceeds with the cleavage of the benzylic C-O bond, yielding 4-hydroxyphthalic acid and toluene as a byproduct. This method is highly efficient and clean, and the conditions are generally mild enough not to affect the carboxylic acid groups. nacatsoc.org
Acidic Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can also be used to cleave benzyl ethers. atlanchimpharma.com These reagents coordinate to the ether oxygen, activating the benzylic C-O bond for cleavage. This method is effective but less selective, as the strongly acidic conditions can potentially affect other acid-sensitive groups.
Oxidative Cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used for the selective cleavage of benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgacs.org Recent developments have shown that visible-light-mediated debenzylation using DDQ can proceed under mild conditions, offering an alternative to harsh reductive or acidic methods. acs.org
| Method | Reagent(s) | Typical Conditions | Byproduct |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10%) | Room temp, 1 atm H₂, Solvent (MeOH, EtOH, EtOAc) | Toluene |
| Lewis Acid Cleavage | BCl₃ or BBr₃ | Low temperature (-78 °C to 0 °C), CH₂Cl₂ | Benzyl halide |
| Transfer Hydrogenation | HCOOH, Pd/C | Room temperature or mild heat | Toluene |
| Oxidative Cleavage | DDQ, visible light | Room temperature, CH₃CN/H₂O | Benzaldehyde (B42025) |
Oxidative Cleavage and Related Mechanistic Studies
The benzylic ether linkage in this compound is susceptible to oxidative cleavage, a reaction that breaks the C-O bond of the ether, typically yielding an aromatic aldehyde and an alcohol. In the case of this compound, this reaction would yield 4-hydroxyphthalic acid (or its corresponding carboxylate) and benzaldehyde. The efficiency and outcome of the cleavage depend significantly on the oxidizing agent employed.
Common reagents for the oxidative cleavage of benzylic ethers include 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (an oxoammonium salt) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govnih.gov Studies on related substrates show that oxoammonium salts can effectively cleave benzylic ethers in wet acetonitrile (B52724) at room temperature. nih.govorganic-chemistry.org The reaction with these reagents is generally high-yielding. nih.gov
The prevailing mechanism for this transformation is thought to involve a formal hydride abstraction from the benzylic carbon. nih.govorganic-chemistry.org The oxoammonium cation acts as the hydride acceptor, leading to the formation of a resonance-stabilized benzylic cation. This carbocation is then attacked by water present in the reaction medium to form a hemiacetal. The hemiacetal intermediate is unstable and subsequently decomposes to yield the final products: the aromatic aldehyde (benzaldehyde) and the alcohol (which in this case would be a phenol, 4-hydroxyphthalic acid). The presence of electron-withdrawing groups on the aromatic ring of the benzyl group tends to slow down the reaction, which is consistent with a mechanism involving the formation of a positive charge at the benzylic position. organic-chemistry.org
Table 1: Reagents for Oxidative Cleavage of Benzyl Ethers
| Reagent | Typical Conditions | Mechanistic Feature | Products from this compound |
|---|---|---|---|
| 4-acetamido-TEMPO oxoammonium salt | Wet CH₃CN, Room Temperature | Hydride abstraction from benzylic carbon nih.govorganic-chemistry.org | 4-Hydroxyphthalic acid, Benzaldehyde |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Wet CH₂Cl₂, Room Temperature | Single electron transfer followed by fragmentation nih.gov | 4-Hydroxyphthalic acid, Benzaldehyde |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Electron transfer from the aromatic ring nih.gov | 4-Hydroxyphthalic acid, Benzaldehyde |
Rearrangement Reactions Involving the Ether Linkage
Rearrangement reactions are fundamental in organic synthesis, allowing for the structural isomerization of a molecule. thermofisher.com While many named rearrangement reactions exist, such as the Beckmann, Baeyer-Villiger, and Claisen rearrangements, specific studies detailing the rearrangement of the ether linkage in this compound are not extensively documented. wiley-vch.demvpsvktcollege.ac.inlibretexts.org Most classical rearrangements involve other functional groups or specific structural motifs not present in the simple benzyloxy ether linkage.
Theoretically, under strong acidic conditions, protonation of the ether oxygen could occur, potentially leading to cleavage or, less commonly, rearrangement. However, such reactions are often difficult to control and may lead to a mixture of products. libretexts.org The Sommelet-Hauser rearrangement is a known reaction of certain benzyl quaternary ammonium salts, but this is not directly applicable to the ether linkage of this compound. dalalinstitute.com Similarly, the Smiles rearrangement involves intramolecular nucleophilic aromatic substitution, which would require specific activation of the aromatic ring.
The stability of the benzyl ether linkage generally precludes it from participating in common, synthetically useful rearrangement reactions under standard conditions. Its primary reactivity in this context remains cleavage through hydrogenolysis or oxidation.
Aromatic Ring Functionalization and Modification
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a key reaction for modifying the aromatic ring of this compound. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the phthalic acid ring. masterorganicchemistry.com
The phthalic acid moiety contains three substituents: two carboxylic acid groups (-COOH) at positions 1 and 2, and a benzyloxy group (-OCH₂Ph) at position 4.
Carboxylic Acid Groups (-COOH): These are powerful deactivating groups due to their electron-withdrawing nature (both by induction and resonance). They direct incoming electrophiles to the meta position. quora.comlkouniv.ac.in
Benzyloxy Group (-OCH₂Ph): The ether oxygen is an activating group because its lone pairs can be donated to the ring through resonance. It is an ortho, para-director. masterorganicchemistry.com
In this compound, the available positions for substitution are 3, 5, and 6.
Position 3: This position is ortho to the activating benzyloxy group and meta to the deactivating carboxyl group at position 2.
Position 5: This position is ortho to the activating benzyloxy group and meta to the deactivating carboxyl group at position 1.
Position 6: This position is para to the benzyloxy group (a strongly directing position) but ortho to the deactivating carboxyl group at position 1, which may introduce steric hindrance.
The directing effects of the substituents are therefore in competition. However, the strong activating effect of the oxygen atom in the benzyloxy group is expected to dominate, directing the electrophile to the positions ortho to it (positions 3 and 5). These positions are also favorably meta to the deactivating carboxyl groups. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-3 and C-5 positions.
Table 2: Directing Effects of Substituents on the Phthalic Acid Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Deactivating / Electron-withdrawing | Meta (to positions 3 and 5) |
| -COOH | 2 | Deactivating / Electron-withdrawing | Meta (to positions 4 and 6) |
| -OCH₂Ph | 4 | Activating / Electron-donating (by resonance) | Ortho, Para (to positions 3, 5, and 6) |
Nucleophilic Aromatic Substitution Opportunities
Nucleophilic aromatic substitution (SNAr) offers a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com
In this compound, the carboxyl groups are electron-withdrawing. However, the benzyloxy group is not a conventional leaving group for a classical SNAr addition-elimination reaction. Such reactions typically require a halide or a similar good leaving group. chemistrysteps.com While there is research suggesting that benzyloxy groups can act as nucleofuges under specific conditions, such as in cation radical-accelerated SNAr reactions, this is not a common transformation. science.gov
A more plausible, albeit challenging, pathway for nucleophilic substitution is the elimination-addition, or benzyne (B1209423) mechanism . masterorganicchemistry.com This mechanism does not require strong activation by electron-withdrawing groups but instead proceeds via a highly reactive benzyne intermediate under the influence of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com If a hydrogen atom adjacent to a potential leaving group is abstracted, an elimination can occur to form a benzyne. In principle, treatment of a halogenated derivative of this compound with a strong base could lead to a benzyne intermediate, which would then be attacked by a nucleophile. However, the harsh basic conditions required could lead to side reactions, including deprotonation of the acidic carboxylic acid protons.
Metal-Catalyzed Coupling Reactions and Their Scope
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comthermofisher.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become indispensable in modern organic synthesis. ustc.edu.cn
This compound itself is not a direct substrate for these reactions, as they typically require an electrophilic partner bearing a halide (e.g., Br, I) or triflate (-OTf) group. researchgate.net However, the aromatic ring of this compound can be first functionalized to introduce such a group, thereby opening up possibilities for a wide range of coupling reactions.
For instance, following the electrophilic aromatic substitution patterns discussed previously, bromination at the C-3 or C-5 position would yield a bromo-4-(benzyloxy)phthalic acid derivative. This derivative could then serve as a substrate in various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would form a new C-C bond, attaching a new aryl or alkyl group.
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a substituted vinyl group.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne would result in the formation of an alkynylated derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a C-N bond by coupling the aryl bromide with an amine.
The scope of these reactions is broad, allowing for the synthesis of a diverse array of complex derivatives starting from this compound, provided the initial halogenation step is successful.
Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated this compound Derivative
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst + Base | Organoboron compound (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl |
| Heck | Pd(0) catalyst + Base | Alkene (R-CH=CH₂) | Aryl-Vinyl |
| Negishi | Pd(0) or Ni(0) catalyst | Organozinc compound (R-ZnX) | Aryl-Aryl, Aryl-Alkyl |
| Sonogashira | Pd(0) + Cu(I) catalyst + Base | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl |
| Buchwald-Hartwig | Pd(0) catalyst + Base | Amine (R₂NH) | Aryl-Nitrogen |
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of key reactions is crucial for predicting outcomes and optimizing conditions. For this compound, the most relevant transformations are oxidative cleavage of the ether and electrophilic substitution on the aromatic ring.
Mechanism of Oxidative Cleavage by Oxoammonium Salt:
The cleavage of the benzylic ether linkage by an oxoammonium salt, such as 4-acetamido-TEMPO⁺, is believed to proceed through the following steps: nih.govorganic-chemistry.org
Hydride Abstraction: The reaction is initiated by the attack of the ether's benzylic C-H bond on the electrophilic oxoammonium cation. This results in the transfer of a hydride ion (H⁻) from the benzylic carbon to the cation. This is the rate-determining step.
Formation of Carbocation: This hydride transfer generates a resonance-stabilized benzylic carbocation and the corresponding hydroxylamine. The stability of this carbocation is a key reason for the selectivity of this reaction for benzylic ethers.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the benzylic carbocation.
Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal intermediate.
Hemiacetal Decomposition: The hemiacetal is unstable and rapidly decomposes. The lone pair on the hydroxyl oxygen pushes out the phenoxide group, and subsequent proton transfer yields the final products: benzaldehyde and 4-hydroxyphthalic acid.
Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):
The mechanism for electrophilic substitution on the activated ring of this compound follows the general two-step pathway for EAS: masterorganicchemistry.com
Formation of the Electrophile: A strong electrophile is generated. For bromination, this involves the reaction of Br₂ with a Lewis acid catalyst like FeBr₃ to form a highly electrophilic bromine species, often represented as "Br⁺".
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile. This attack preferentially occurs at the C-3 or C-5 position due to the directing effect of the benzyloxy group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, crucially, can be stabilized by resonance involving the lone pairs of the ether oxygen, further favoring substitution at the ortho positions (C-3 and C-5).
Deprotonation and Restoration of Aromaticity: A weak base (such as FeBr₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic π-system and yields the final substituted product, for instance, 3-bromo-4-(benzyloxy)phthalic acid. This step is fast as it restores the stability of the aromatic ring.
Reaction Kinetics and Transition State Analysis
The electronic effect of the benzyloxy group, an electron-donating group, is anticipated to modulate the reactivity of the carboxylic acid functions. For reactions involving nucleophilic attack on the carbonyl carbons, such as esterification, the electron-donating nature of the benzyloxy group would likely decrease the electrophilicity of the carbonyl carbons, thus slowing down the reaction rate compared to unsubstituted phthalic acid. Conversely, for electrophilic aromatic substitution reactions on the benzene ring, the benzyloxy group would act as an activating group.
Kinetic investigations into the hydrolysis of substituted aryl hydrogen phthalates have shown that the nature of the substituent on the phenyl ring influences the reaction rate. researchgate.netsemanticscholar.orgacs.org For instance, studies on the hydrolysis of X-phenyl hydrogen phthalates (where X represents various substituents) revealed that electron-withdrawing groups accelerate the hydrolysis, while electron-donating groups have a retarding effect. researchgate.netsemanticscholar.orgacs.org This suggests that the benzyloxy group in this compound would likely decrease the rate of similar hydrolysis reactions.
Transition state analysis for reactions involving phthalic anhydride, a close relative of phthalic acid, has been a subject of computational studies. These analyses provide insights into the geometry and energy of the transition states, which are crucial for understanding reaction mechanisms at a molecular level. For reactions such as the formation of phthalimides from phthalic anhydride and amines, the transition state involves the formation of a tetrahedral intermediate. The stability of this transition state is influenced by the substituents on the phthalic ring. It is plausible that the bulky benzyloxy group could sterically hinder the approach of a nucleophile, thereby increasing the activation energy of the transition state and slowing the reaction rate.
A study on the esterification of phthalic anhydride with 2-ethylhexanol in the presence of sulfuric acid as a catalyst found that the reaction is first order with respect to the monoester. researchgate.net The rate of this reaction is influenced by factors such as catalyst concentration and temperature. While this study does not directly address the effect of a substituent like the benzyloxy group, it provides a kinetic model that could be adapted for studying the esterification of this compound.
Table 1: Anticipated Influence of the Benzyloxy Group on Reaction Kinetics
| Reaction Type | Expected Effect of Benzyloxy Group | Rationale |
| Esterification | Decrease in reaction rate | Electron-donating nature reduces carbonyl electrophilicity. |
| Hydrolysis | Decrease in reaction rate | Electron-donating effect stabilizes the ester. |
| Amide Formation | Decrease in reaction rate | Steric hindrance from the bulky benzyloxy group. |
| Electrophilic Aromatic Substitution | Increase in reaction rate | Electron-donating group activates the aromatic ring. |
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in While no specific isotopic labeling studies have been reported for this compound, the application of this methodology to related phthalate (B1215562) systems can provide a framework for potential investigations.
For instance, in the study of esterification reactions of this compound, ¹⁸O-labeling of one of the carboxylic acid groups could definitively establish which carbonyl group is more reactive. By analyzing the distribution of the ¹⁸O label in the mono- and di-ester products, the regioselectivity of the esterification process can be determined. This would be particularly insightful given the electronic influence of the benzyloxy group, which may differentiate the reactivity of the two carboxyl groups.
Similarly, deuterium (B1214612) (²H) or tritium (B154650) (³H) labeling of the benzylic protons in the benzyloxy group could be employed to investigate potential side reactions or rearrangements involving this part of the molecule under various reaction conditions. For example, in reactions conducted at high temperatures or in the presence of certain catalysts, the stability of the benzyl ether linkage could be assessed by monitoring for the scrambling or loss of the isotopic label.
In the context of biodegradation or metabolic studies of this compound, ¹⁴C-labeling of the aromatic ring or the benzylic carbon would be invaluable for tracing the metabolic fate of the compound. nih.gov This would allow researchers to identify metabolic intermediates and final degradation products, thereby elucidating the metabolic pathway. Such studies are crucial for assessing the environmental impact and toxicological profile of the compound. nih.govnih.gov
The general principles of isotopic labeling involve the synthesis of the labeled compound and subsequent analysis of the products, typically using mass spectrometry or NMR spectroscopy to locate the isotopic label. wikipedia.org These techniques provide unambiguous evidence for the connectivity of atoms in the products, which is essential for distinguishing between different possible reaction pathways.
Catalytic Mechanisms in the Synthesis and Transformation of the Compound
The synthesis and transformation of this compound and its derivatives often rely on the use of catalysts to enhance reaction rates and selectivity. While specific catalytic mechanisms for this particular compound are not detailed in the literature, general principles of catalysis for reactions of carboxylic acids and their derivatives are applicable.
Esterification: The esterification of phthalic acid and its anhydride is commonly catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid or anhydride, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol. For this compound, the electron-donating benzyloxy group may slightly disfavor this protonation, potentially requiring stronger acidic conditions or higher temperatures to achieve a desirable reaction rate.
Heterogeneous catalysts, such as solid acids (e.g., zeolites, ion-exchange resins), offer advantages in terms of catalyst separation and reusability. jetir.org The mechanism of action for these catalysts also involves the provision of acidic sites that can activate the carboxylic acid group. The porous structure of these catalysts can also impart shape selectivity, which could be relevant in reactions of the sterically hindered this compound.
Amide and Imide Synthesis: The formation of amides and imides from this compound or its anhydride with amines can be catalyzed by acids or bases. Acid catalysis proceeds through a mechanism similar to esterification. In the synthesis of phthalimides, dehydrating agents are often used in conjunction with catalysts to drive the reaction to completion by removing the water formed. jetir.org Montmorillonite-KSF clay has been used as a reusable catalyst for the synthesis of phthalimides from phthalic anhydride and amines. jetir.org
Table 2: Common Catalysts and Their Roles in Reactions of Phthalic Acid Derivatives
| Reaction | Catalyst | Mechanistic Role |
| Esterification | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen to increase electrophilicity. |
| Solid Acids (Zeolites) | Provide Brønsted or Lewis acid sites for activation. | |
| Amide/Imide Synthesis | Acetic Acid | Acts as a proton shuttle and dehydrating agent. |
| Montmorillonite-KSF | Solid acid catalyst facilitating condensation. | |
| Electrophilic Aromatic Substitution | AlCl₃, FeCl₃ (Lewis Acids) | Generation of the electrophile (e.g., acylium ion, halogen cation). |
| H₂SO₄ | Protonation of the electrophile precursor (e.g., HNO₃). |
Iv. Derivatization Strategies and Analog Synthesis Based on 4 Benzyloxy Phthalic Acid
Synthesis of Ester and Amide Derivatives for Functional Exploration
The synthesis of ester derivatives is commonly achieved through Fischer esterification, where 4-(benzyloxy)phthalic acid is reacted with an alcohol in the presence of an acid catalyst. mdpi.comnih.gov This method allows for the introduction of a wide array of alkyl and aryl groups. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding dimethyl or diethyl esters. Phthalic acid esters are a significant class of compounds synthesized from phthalic anhydride (B1165640) and specific alcohols. mdpi.comnih.gov
Amide synthesis is typically accomplished by first converting the carboxylic acid groups to more reactive intermediates, such as acyl chlorides, followed by reaction with a primary or secondary amine. Alternatively, direct condensation of the carboxylic acid with an amine using coupling agents can be employed. These methods provide access to a broad spectrum of amide derivatives. The formation of amide bonds from benzoic acid or benzoyl chloride derivatives has been demonstrated in the synthesis of various compounds. nih.gov Substituted 4-benzyloxy-benzoic acid amide derivatives have also been prepared. google.com
The following table summarizes representative examples of ester and amide synthesis from carboxylic acid precursors.
| Precursor | Reagent | Product Type |
| 4-(Benzyloxy)benzoic acid | Benzylamine, Triphenylphosphine, N-Chlorophthalimide | N-Benzyl-4-(benzyloxy)benzamide |
| Phthalic anhydride | Various Alcohols | Phthalic Acid Esters |
| 4-Fluoronitrobenzene and Hydroquinone (to form an amine intermediate) | Benzoic acid derivatives | 4-(4-Benzoylaminophenoxy)phenol derivatives |
This table is illustrative of general synthetic pathways for ester and amide formation and is based on analogous reactions.
Preparation of Anhydrides and Imides for Polymer or Cyclic Structure Integration
The vicinal carboxylic acid groups of this compound allow for the formation of cyclic derivatives, namely anhydrides and imides. These structures are valuable intermediates for the synthesis of polymers and complex cyclic systems.
The corresponding cyclic anhydride, 4-(benzyloxy)phthalic anhydride, can be prepared by heating this compound, often in the presence of a dehydrating agent like acetic anhydride. google.com This intramolecular dehydration reaction is a common method for generating phthalic anhydrides. youtube.comprepchem.com Phthalic anhydride itself is a crucial industrial intermediate. researchgate.net The resulting anhydride is a reactive species that can undergo ring-opening reactions with various nucleophiles, making it a useful monomer for polymerization. cmu.edunih.govrsc.org
The synthesis of imides involves the reaction of the anhydride with a primary amine or ammonia, followed by dehydration. researchgate.netorganic-chemistry.orgyoutube.com This two-step process, or a one-pot reaction at elevated temperatures, leads to the formation of N-substituted 4-(benzyloxy)phthalimides. The nature of the substituent on the nitrogen atom can be tailored by selecting the appropriate primary amine. Phthalimide (B116566) and its derivatives are important synthetic intermediates. researchgate.netresearchgate.net
| Starting Material | Reagent(s) | Product |
| This compound | Heat / Acetic Anhydride | 4-(Benzyloxy)phthalic anhydride |
| 4-(Benzyloxy)phthalic anhydride | Primary Amine (R-NH₂) / Heat | N-substituted 4-(benzyloxy)phthalimide |
This table outlines the general synthetic routes to anhydrides and imides from a phthalic acid derivative.
Development of Biologically Relevant Precursors and Scaffolds (excluding any biological activity, dosage, or clinical data)
The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex molecules that are precursors to biologically relevant structures. The presence of the aromatic ring, the carboxylic acid groups (or their derivatives), and the benzyloxy moiety provides multiple points for synthetic modification.
Benzoic acids, in general, are precursors to a variety of natural products. tu-braunschweig.de The derivatization of the carboxylic acid groups into esters and amides, as discussed previously, can be a key step in building larger, more complex molecular architectures. For example, the amide coupling of a benzoic acid derivative with an amino acid would introduce a peptide-like linkage, a fundamental component of many biological molecules.
| Scaffold Feature | Potential Derivatization | Resulting Structural Motif |
| Carboxylic Acids | Amide coupling with amino acids | Peptide-like structures |
| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) | Substituted aromatic core |
| Benzyloxy Group | Cleavage to phenol | Phenolic precursor |
This table illustrates the potential of this compound as a scaffold for creating diverse molecular structures.
Synthesis of Advanced Materials Monomers and Intermediates (excluding material properties)
The chemical structure of this compound and its derivatives, particularly the anhydride and di-ester forms, makes it a valuable monomer and intermediate for the synthesis of advanced materials such as polyesters, polyamides, and polyimides.
The di-acid or di-ester derivatives of this compound can undergo polycondensation reactions with diols to form polyesters, or with diamines to form polyamides. The benzyloxy group can be retained in the final polymer to influence its properties or can be removed post-polymerization to introduce phenolic hydroxyl groups along the polymer backbone.
4-(Benzyloxy)phthalic anhydride is a particularly useful monomer for the synthesis of polyesters through ring-opening copolymerization with epoxides. nih.gov It can also be used to synthesize polyimides by reaction with diamines to form a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. Phthalic anhydride is extensively used in the manufacture of alkyd resins, which are polyesters of acids with two carboxyl groups and polyhydric alcohols.
| Monomer/Intermediate | Co-monomer | Polymer Type |
| This compound / diester | Diol | Polyester |
| This compound / diester | Diamine | Polyamide |
| 4-(Benzyloxy)phthalic anhydride | Epoxide | Polyester |
| 4-(Benzyloxy)phthalic anhydride | Diamine | Polyimide |
This table demonstrates the utility of this compound derivatives as monomers in polymer synthesis.
V. Advanced Spectroscopic and Structural Characterization Methodologies for 4 Benzyloxy Phthalic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Connectivity Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(benzyloxy)phthalic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the bonding framework, and offers insights into the molecule's preferred conformation.
Two-dimensional NMR experiments are crucial for establishing the complex structure of this compound by mapping out correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of this compound, COSY would reveal correlations between the adjacent protons on the phthalic acid ring system, allowing for their sequential assignment. For instance, the proton at position 3 would show a cross-peak with the proton at position 5, and the proton at position 5 would show a cross-peak with the proton at position 6. Similarly, correlations among the five protons of the benzyl (B1604629) group's phenyl ring would be observed. science.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). uvic.ca For this compound, HSQC would definitively link each aromatic proton on both the phthalic and benzyl rings to its corresponding carbon atom. It would also show a clear correlation between the benzylic methylene (B1212753) protons (-CH₂-) and the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H coupling). This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
Correlations from the benzylic methylene protons to the benzylic C1' carbon and the C4 carbon of the phthalic ring, confirming the ether linkage.
Correlations from the aromatic protons on the phthalic ring (H3, H5, H6) to the two carboxyl carbons (C7, C8), confirming their positions relative to the carboxylic acid groups.
Correlations from the H3 proton to the C4 carbon, and from the H5 proton to the C4 carbon, further establishing the substitution pattern. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is invaluable for conformational analysis. For this compound, a key NOESY correlation would be expected between the benzylic methylene protons and the H3/H5 protons on the phthalic ring. The presence and intensity of this cross-peak would provide information about the rotational conformation around the Ar-O-CH₂ bonds.
The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of the molecule's proton and carbon skeletons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Atom | Predicted δ (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|---|---|
| 1 | C | ~133 | - | - | H3, H5 | - |
| 2 | C | ~132 | - | - | H3, H6 | - |
| 3 | CH | ~7.5-7.7 | H5 | C3 | C1, C2, C4, C5, C7 | H-CH₂ (Benzylic) |
| 4 | C | ~160 | - | - | H3, H5, H-CH₂ (Benzylic) | - |
| 5 | CH | ~7.1-7.3 | H3, H6 | C5 | C1, C3, C4, C6 | H-CH₂ (Benzylic) |
| 6 | CH | ~7.8-8.0 | H5 | C6 | C1, C2, C5, C8 | - |
| 7 | C=O | ~168 | - | - | H3, H6 | - |
| 8 | C=O | ~169 | - | - | H6 | - |
| Benzylic | CH₂ | ~5.1-5.3 | - | C-CH₂ | C4, C1' | H3, H5, H2' |
| 1' (Benzyl) | C | ~136 | - | - | H-CH₂, H2' | - |
| 2', 6' (Benzyl) | CH | ~7.3-7.5 | H3' | C2' | C4', C1', C-CH₂ | H-CH₂ (Benzylic) |
| 3', 5' (Benzyl) | CH | ~7.3-7.5 | H2', H4' | C3' | C1', C5' | - |
| 4' (Benzyl) | CH | ~7.3-7.5 | H3' | C4' | C2' | - |
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange, that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, a potential dynamic process is the restricted rotation around the C4-O and O-CH₂ single bonds of the benzyloxy group.
At low temperatures, this rotation may be slow enough to result in distinct NMR signals for protons or carbons that would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. This can lead to a series of observable changes in the NMR spectrum:
Broadening: The distinct signals begin to broaden as the exchange rate approaches the difference in their frequencies.
Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the two broadening signals merge into a single, very broad peak.
Sharpening: As the temperature is increased further, the exchange becomes very fast on the NMR timescale, and the broad peak sharpens into a single time-averaged signal.
By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate constants for the rotational process. From this data, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the rotational barrier can be determined using the Arrhenius and Eyring equations. colorado.edu Such a study would provide valuable quantitative information about the conformational flexibility of the benzyloxy substituent.
Vibrational Spectroscopic Analysis Using Fourier Transform Infrared and Raman Techniques
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and are used to identify the functional groups present in this compound and to probe its structure, particularly in the solid state.
The FTIR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its constituent functional groups. The positions of these bands are characteristic and allow for structural confirmation.
Carboxylic Acid Group (-COOH):
O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. docbrown.info
C=O Stretch: A strong, sharp band appears around 1700-1680 cm⁻¹ in both FTIR and Raman spectra, corresponding to the carbonyl stretch. Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. e-journals.in
C-O Stretch and O-H Bend: Coupled vibrations involving C-O stretching and in-plane O-H bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. An out-of-plane O-H bend typically appears as a broad band near 920 cm⁻¹. royalsocietypublishing.org
Aromatic Rings (Phthalic and Benzyl):
C-H Stretch: Aromatic C-H stretching vibrations give rise to bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
C=C Stretch: Ring stretching vibrations produce a series of characteristic bands in the 1620-1450 cm⁻¹ region. For phthalic acid derivatives, bands are often observed near 1610, 1580, and 1490 cm⁻¹. nih.govresearchgate.net
Ether Linkage (Ar-O-CH₂-Ar):
C-O-C Stretch: The asymmetric C-O-C stretching of the aryl alkyl ether is expected to produce a strong band in the FTIR spectrum around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
|---|---|---|---|
| O-H Stretching | Carboxylic Acid (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| C-H Stretching | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Stretching | Methylene (-CH₂-) | 2960 - 2850 | Medium |
| C=O Stretching | Carboxylic Acid | 1700 - 1680 | Strong |
| C=C Stretching | Aromatic Ring | 1620 - 1450 | Medium to Strong (multiple bands) |
| C-O Stretching | Aryl Ether (asymmetric) | ~1250 | Strong |
| C-O Stretching / O-H Bending | Carboxylic Acid | 1320 - 1210 | Medium |
| O-H Bending (out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad |
| C-H Bending (out-of-plane) | Aromatic | 900 - 675 | Strong |
In the solid state, the vibrational spectra of this compound are sensitive to the crystalline environment, including intermolecular interactions and crystal packing. This makes solid-state FTIR and Raman spectroscopy powerful tools for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net
Different polymorphs will have distinct arrangements of molecules in the crystal lattice, leading to variations in intermolecular forces, particularly the hydrogen bonds between carboxylic acid groups. These variations cause subtle but measurable shifts in the vibrational frequencies of the groups involved, especially the O-H and C=O stretching modes. royalsocietypublishing.org Furthermore, the low-frequency region of the Raman spectrum (below 300 cm⁻¹) is sensitive to lattice vibrations (phonon modes), which are unique to each crystal structure. Therefore, solid-state vibrational spectroscopy can be used to identify, differentiate, and quantify different polymorphic forms of this compound. researchgate.net
Advanced Mass Spectrometric Techniques for Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, and the resulting fragment ions provide valuable information about the molecule's structure.
For this compound (C₁₅H₁₂O₅, Molecular Weight: 272.25 g/mol ), the expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 271.06. Analysis of the fragmentation pattern in an MS/MS experiment would be expected to yield several characteristic ions that confirm the structure.
Key fragmentation pathways include:
Loss of the Benzyl Group: The most facile cleavage is often the benzylic C-O bond, leading to the loss of a benzyl radical (·C₇H₇) or cleavage to form the highly stable tropylium (B1234903) cation at m/z 91 in positive ion mode.
Decarboxylation: The loss of one or both carboxyl groups as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, resulting in ions corresponding to the benzyloxy portion and the phthalic acid portion of the molecule. For example, cleavage could yield a deprotonated phthalic anhydride (B1165640) ion at m/z 147. nih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Ion Formula | Proposed Identity/Origin | Ionization Mode |
|---|---|---|---|
| 273.07 | [C₁₅H₁₃O₅]⁺ | [M+H]⁺ (Protonated Molecule) | Positive |
| 271.06 | [C₁₅H₁₁O₅]⁻ | [M-H]⁻ (Deprotonated Molecule) | Negative |
| 227.07 | [C₁₅H₁₁O₃]⁻ | [M-H-CO₂]⁻ | Negative |
| 165.02 | [C₈H₅O₄]⁻ | [M-H - C₇H₆]⁻ (Loss of toluene) | Negative |
| 147.01 | [C₈H₃O₃]⁻ | Deprotonated Phthalic Anhydride | Negative |
| 121.03 | [C₇H₅O₂]⁻ | Deprotonated Benzoic Acid (from rearrangement) | Negative |
| 91.05 | [C₇H₇]⁺ | Tropylium Cation | Positive |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. For this compound, with a molecular formula of C₁₅H₁₂O₅, the theoretical monoisotopic mass can be calculated with great precision.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine this mass to within a few parts per million (ppm), allowing for the confident differentiation between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in complex matrices. The high resolving power of these techniques provides definitive evidence of the elemental composition, a foundational step in structural elucidation. gre.ac.uk
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₅ |
| Nominal Mass | 272 u |
| Monoisotopic Mass | 272.06847 u |
| Typical HRMS Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides profound insight into the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting product ions. A precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID), revealing characteristic fragmentation pathways.
For phthalate (B1215562) derivatives, specific fragmentation patterns have been identified that serve as diagnostic markers. nih.govnih.gov In negative ion mode electrospray ionization (ESI), phthalate metabolites consistently produce key fragment ions. nih.gov One such ion is the deprotonated benzoate (B1203000) at m/z 121.0295. nih.gov Another is the deprotonated o-phthalic anhydride ion at m/z 147.0088. nih.govnih.gov Phthalate carboxylate metabolites can also produce a fragment ion at m/z 165.0193, corresponding to the deprotonated phthalic acid ion. nih.govnih.gov
Based on these established pathways, the fragmentation of this compound ([M-H]⁻ at m/z 271.0612) would be expected to proceed through several key steps:
Loss of the benzyl group: Cleavage of the ether bond could result in the loss of a benzyl radical (C₇H₇•) or toluene (B28343) (C₇H₈), leading to ions representing the phthalic acid moiety.
Formation of diagnostic phthalate ions: Subsequent fragmentation of the phthalic acid core would likely yield the characteristic ions observed in other phthalate metabolites, such as those at m/z 165 ([phthalic acid - H]⁻) and m/z 121 ([benzoic acid - H]⁻), through losses of H₂O and CO₂.
In positive ion mode, dialkyl esters of phthalic acid are known to form a characteristic ion at m/z 149, corresponding to protonated phthalic anhydride, which is a result of cyclization following the loss of an alkoxy group. thieme-connect.de A similar mechanism could be anticipated for derivatives of this compound.
Table 2: Expected Diagnostic Fragment Ions of this compound in Negative Ion MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|---|
| 271.0612 | 165.0193 | C₇H₆O | [C₈H₅O₄]⁻ |
| 271.0612 | 121.0295 | C₈H₆O₄ | [C₇H₅O₂]⁻ |
X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For aromatic carboxylic acids, the most significant and predictable interaction is the formation of hydrogen-bonded dimers. conicet.gov.ar
In the crystal structures of related benzyloxy-substituted benzoic acids, such as 3,5-Bis(benzyloxy)benzoic acid, molecules are linked by strong O—H⋯O hydrogen bonds between their carboxylic acid functional groups. researchgate.net This typically results in the formation of a centrosymmetric head-to-head dimer, which acts as the primary structural synthon. conicet.gov.ar This dimerization is a highly robust and common feature in the solid-state structures of benzoic acid derivatives. nih.gov
Table 3: Common Intermolecular Interactions in Benzoic Acid Derivatives
| Interaction Type | Description | Typical Role in Crystal Packing |
|---|---|---|
| O—H⋯O Hydrogen Bond | Strong interaction between carboxylic acid groups. | Forms primary dimeric synthons. conicet.gov.arresearchgate.net |
| C—H⋯O Interaction | Weak interaction between an aromatic C-H and an oxygen atom (carbonyl or ether). | Links dimeric units into chains or sheets. researchgate.net |
| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice. |
X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. This includes key torsional or dihedral angles that define the molecule's shape.
For benzyloxy derivatives, a key conformational feature is the torsion angle of the C—O—C—C linkage. In the structure of 3,5-Bis(benzyloxy)benzoic acid, the O—CH₂ groups exhibit specific dihedral angles with respect to the central benzene (B151609) ring. researchgate.net
Furthermore, for phthalic acid and its derivatives, steric hindrance between the two adjacent carboxylic acid groups often prevents them from being coplanar with the benzene ring. researchgate.net To minimize this steric repulsion, one or both carboxyl groups are typically twisted out of the plane of the aromatic ring. researchgate.net Therefore, in the crystalline state of this compound, it is expected that the two carboxyl groups would adopt a non-planar conformation relative to the central phenyl ring, and the benzyloxy group would have a specific rotational conformation that optimizes packing and intermolecular interactions.
Table 4: Key Conformational Parameters for Benzyloxy Aromatic Acids
| Parameter | Description | Expected Observation for this compound |
|---|---|---|
| Carboxyl Group Torsion Angle | The angle of the C-C-C=O dihedral, indicating the twist of the carboxyl group relative to the aromatic ring. | Non-zero values, indicating a non-planar arrangement to relieve steric strain. researchgate.net |
| Benzyloxy Group Torsion Angle | The angle of the Ar-O-CH₂-Ar dihedral, defining the orientation of the benzyl group. | A specific angle that minimizes steric hindrance and maximizes favorable crystal packing interactions. researchgate.net |
Vi. Computational and Theoretical Investigations of 4 Benzyloxy Phthalic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For benzyloxy-containing aromatic acids, these methods reveal details about the molecule's geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy.
In a study of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, researchers employed DFT at the B3LYP/6–311+G(d,p) level to optimize the molecular structure. The calculated bond lengths, bond angles, and torsion angles from this computational model were then compared with experimental values obtained from X-ray diffraction, showing good agreement. For this molecule, key structural features were identified, such as the dihedral angles between the various aromatic rings. For instance, the dihedral angle between the adjacent rings within the biphenyl (B1667301) carboxylic acid group was found to be 26.09 (4)°, while the torsion angle within the benzyloxy moiety (C1—C7—O1—C8) was calculated to be -175.9 (2)°, indicating a conformation close to anti-periplanar. Such calculations for 4-(benzyloxy)phthalic acid would similarly elucidate the spatial relationship between the phthalic acid group and the benzyloxy substituent, including the planarity and rotational freedom of the benzyloxy group relative to the phthalic acid ring.
Table 1: Selected DFT-Calculated Structural Parameters for a Benzyloxy-Containing Carboxylic Acid Analogue
| Parameter | Description | Calculated Value |
|---|---|---|
| Dihedral Angle | Between adjacent rings in biphenyl carboxylic acid group | 26.09 (4)° |
| Dihedral Angle | Between benzyloxy aromatic ring and an adjacent biphenyl ring | 89.11 (3)° |
| Torsion Angle | C—O—C—C link in the benzyloxy group | -175.9 (2)° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
A smaller gap suggests that the molecule is more polarizable, less kinetically stable, and more chemically reactive. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. DFT studies are also used to calculate global reactivity descriptors. For the same compound, the electrophilicity index was determined to be 3.534 eV, indicating the molecule has a strong capacity to act as an electrophile. Similar analyses on this compound would map its electron density distribution, identifying the HOMO and LUMO locations and predicting its kinetic stability and reactivity profile.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Benzyloxy Analogue
| Descriptor | Definition | Calculated Value |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 4.3337 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.534 eV |
Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MESP maps the electrostatic potential onto the electron density surface, creating a color-coded diagram where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In studies of various aromatic acids, MESP analysis is routinely used to identify the most likely sites for chemical reactions. For this compound, one would expect to see negative potential (red/yellow regions) concentrated around the oxygen atoms of the two carboxylic acid groups and the ether linkage, as these are the most electronegative atoms. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the carboxylic acid groups would likely show positive potential (blue regions), marking them as sites for nucleophilic interaction or deprotonation.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a powerful method for exploring the dynamic nature of molecules by simulating the movements of atoms over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable bonds.
MD simulations have been applied to various benzyloxy derivatives to assess the stability of their protein-ligand complexes. In these studies, metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to quantify the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. For instance, in a 100 ns simulation of new 4-benzyloxy-2-trichloromethylquinazoline derivatives, stable interactions within the receptor binding pocket were demonstrated.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry offers indispensable tools for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, calculate the structures and energies of transition states, and determine the activation energy, which governs the reaction rate.
Another relevant area is the study of benzyl (B1604629) radical oxidation, which proceeds through intermediates like the benzyloxy-radical. Computational studies have investigated the thermal decomposition of benzyl hydroperoxide, a key intermediate, showing it rapidly decomposes to a benzoxyl radical and a hydroxyl radical at high temperatures. DFT simulations have also been used to investigate two potential reaction pathways for the HDO of benzyl alcohol catalyzed by a Pd-terpyridine complex, determining which intermediate species corresponds to a more energetically favorable route. These examples highlight how computational modeling could be applied to predict the outcomes and kinetics of reactions involving this compound, such as decarboxylation, esterification, or degradation pathways.
In Silico Prediction of Spectroscopic Properties
The prediction of spectroscopic properties using computational methods is a valuable tool for confirming molecular structures and interpreting experimental data. DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis).
In a computational study of 4-(carboxyamino)-benzoic acid, researchers used the DFT-B3LYP/6-311G method to calculate the molecule's fundamental vibrational frequencies. The simulated IR and Raman spectra were then compared to experimental data, allowing for a detailed assignment of the vibrational modes based on the potential energy distribution (PED). Furthermore, the electronic absorption spectra were predicted using a Time-Dependent DFT (TD-DFT) approach, which explores the molecule's excited states.
This in silico approach could be directly applied to this compound. A DFT calculation would predict the characteristic vibrational frequencies for its functional groups, such as the C=O and O-H stretches of the carboxylic acids, the C-O-C stretch of the ether, and the aromatic ring vibrations. Similarly, a TD-DFT calculation would predict its UV-Vis absorption maxima, providing insight into its electronic transitions. Such theoretical spectra are invaluable for validating synthetic products and understanding the molecule's interaction with light.
Advanced Topology Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a three-dimensional surface around a molecule, color-coded to represent the nature and strength of close contacts with neighboring molecules. The insights gained from this analysis are crucial for understanding the packing of molecules in a crystal and the forces that govern its stability.
To elucidate the intermolecular interactions for this compound, a detailed Hirshfeld surface analysis can be performed. While specific studies on this compound are not available, analysis of structurally related compounds containing the benzyloxy moiety, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, provides valuable insights into the expected interactions.
The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which uses a color scale to highlight different types of interactions. Red regions on the dnorm surface indicate close contacts with neighboring atoms, which are shorter than the van der Waals radii and often represent hydrogen bonds. White areas denote contacts at the van der Waals separation, and blue regions signify contacts that are longer than the van der Waals radii.
For a molecule like this compound, the primary intermolecular interactions would involve hydrogen bonds from the carboxylic acid groups and various van der Waals forces. Based on analyses of analogous compounds, the major contributions to the crystal packing are expected to come from H···H, C···H/H···C, and O···H/H···O interactions. nih.govrri.res.in
The expected distribution of intermolecular contacts for this compound, inferred from related structures, is presented in the table below.
| Interaction Type | Percentage Contribution (%) |
| H···H | ~39.7 |
| C···H/H···C | ~39.0 |
| O···H/H···O | ~18.0 |
| Total | ~96.7 |
Data inferred from the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.govrri.res.in
The significant percentage of H···H and C···H/H···C contacts is typical for organic molecules with numerous hydrogen and carbon atoms, reflecting the importance of van der Waals forces in the crystal packing. The substantial contribution from O···H/H···O interactions underscores the role of hydrogen bonding, primarily involving the carboxylic acid functional groups, in forming stable dimers or extended networks within the crystal structure.
Further analysis of the fingerprint plots for related compounds reveals characteristic features. The O···H/H···O interactions typically appear as distinct spikes, indicative of strong, directional hydrogen bonds. nih.gov The H···H contacts are generally represented by a large, diffuse region, highlighting their less specific, van der Waals nature. The C···H/H···C contacts often present as "wings" on the fingerprint plot, characteristic of C-H···π interactions. crystalexplorer.net
Vii. General Applications and Future Research Directions in Organic Synthesis Using 4 Benzyloxy Phthalic Acid
Utilization as a Versatile Building Block in Complex Molecule Synthesis
4-(Benzyloxy)phthalic acid is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two carboxylic acid groups and a benzyloxy substituent on the aromatic ring. These functional groups offer multiple reaction sites, allowing for a variety of chemical transformations. The carboxylic acid moieties can be converted into esters, amides, or acid chlorides, and can participate in cyclization reactions to form phthalimide (B116566) derivatives. The benzyloxy group, a benzyl (B1604629) ether, can act as a protecting group for the hydroxyl function, which can be deprotected under specific conditions to reveal a reactive phenol. This combination of functionalities makes this compound a strategic precursor in multi-step organic syntheses.
The phthalic acid framework is a common structural motif in many biologically active compounds and functional materials. For instance, phthalimide derivatives, which can be readily synthesized from phthalic acid and its analogs, are found in a range of pharmaceuticals and agrochemicals jmchemsci.comnih.gov. The synthesis of these complex molecules often involves the initial construction of a substituted phthalic acid core, which is then further elaborated. The benzyloxy group in this compound can direct the regioselectivity of subsequent reactions on the aromatic ring and can be a key element in the final target molecule's structure.
While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural features suggest its potential as a precursor for various complex molecules. For example, it could be employed in the synthesis of polycyclic aromatic hydrocarbons or other intricate molecular architectures where a substituted phthalic acid unit is required nih.govacs.org. The ability to selectively manipulate the carboxylic acid groups and the benzyloxy moiety allows for a modular approach to the synthesis of complex target molecules.
| Precursor Compound | Functional Groups | Potential Synthetic Transformations | Target Molecular Scaffolds |
| This compound | Two Carboxylic Acids, One Benzyloxy Group | Esterification, Amidation, Imide formation, Decarboxylation, Hydrogenolysis of benzyl group | Phthalimides, Benzophenones, Polycyclic aromatics, Substituted benzoic acids |
| Phthalic Anhydride (B1165640) | Anhydride | Ring-opening with nucleophiles, Imide formation | Phthalimides, Phthalamic acids |
| Substituted Benzoic Acids | Carboxylic Acid, various substituents | Esterification, Amidation, Cross-coupling reactions | Biaryl compounds, Aryl esters/amides |
Application in Ligand Design for Organometallic Catalysis
The design of organic ligands is a cornerstone of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability stmjournals.in. Carboxylic acids, particularly dicarboxylic acids like phthalic acid and its derivatives, are known to coordinate with a variety of metal ions to form metal-organic frameworks (MOFs) and discrete coordination complexes researchgate.netrsc.org. These complexes can exhibit catalytic activity in a range of organic transformations. This compound, with its two carboxylate groups, has the potential to act as a bidentate or bridging ligand, coordinating to one or more metal centers.
The benzyloxy substituent on the phthalic acid backbone can influence the electronic and steric properties of the resulting metal complex. This substituent can modulate the electron density at the metal center, thereby tuning its catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands plays a crucial role in the efficiency of the catalytic cycle fishersci.canih.gov. While specific examples of this compound as a ligand in homogeneous catalysis are not prevalent in the literature, its structural similarity to other dicarboxylate ligands suggests its potential in this area.
Furthermore, the phthalate (B1215562) moiety can serve as a scaffold for more complex ligand architectures. The carboxylic acid groups can be used as anchor points to attach other coordinating groups, leading to the formation of polydentate ligands. The benzyloxy group could also be functionalized to introduce additional donor atoms or chiral centers, which would be beneficial for asymmetric catalysis. The development of new organometallic catalysts is an active area of research, and the exploration of readily available and modifiable ligands like this compound could lead to novel catalytic systems with unique properties researchgate.net.
| Ligand Type | Metal Center | Potential Catalytic Application | Reference Compound Class |
| Dicarboxylate | Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium acetate (B1210297) with phosphine (B1218219) ligands |
| Dicarboxylate | Rhodium(II) | Carbene/nitrene transfer reactions | Rhodium(II) carboxylates |
| Dicarboxylate | Copper(II) | Oxidation reactions, Lewis acid catalysis | Copper(II) acetate |
Potential in Supramolecular Chemistry and Self-Assembly (excluding material properties)
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies rsc.org. Hydrogen bonding is a particularly powerful tool in this field, and carboxylic acids are excellent hydrogen bond donors and acceptors. Molecules containing multiple carboxylic acid groups, such as phthalic acid derivatives, can form extensive hydrogen-bonded networks, leading to the formation of supramolecular structures like tapes, sheets, and three-dimensional frameworks rsc.org. This compound, possessing two carboxylic acid groups, is well-suited to participate in such hydrogen-bonding interactions.
The benzyloxy group can play a significant role in directing the self-assembly process. Its steric bulk can influence the packing of the molecules in the solid state, leading to different crystal structures and supramolecular architectures. Furthermore, the aromatic ring of the benzyloxy group can participate in π-π stacking interactions, which can provide additional stability to the self-assembled structures. The interplay between hydrogen bonding, π-π stacking, and steric effects can lead to the formation of complex and predictable supramolecular patterns.
While the formation of supramolecular gels and liquid crystals are examples of material properties, the underlying self-assembly principles are of fundamental interest in supramolecular chemistry. For instance, the study of how molecules like this compound co-crystallize with other organic molecules can provide insights into molecular recognition processes . The formation of discrete molecular assemblies in solution, such as dimers or larger oligomers, driven by non-covalent interactions, is another area of interest. Although specific studies on the self-assembly of this compound into structures like nanotubes or vesicles have not been reported, the self-assembly of similar amphiphilic molecules suggests this as a potential area for future investigation nih.govplos.orgrsc.org.
| Self-Assembly Motif | Driving Non-covalent Interaction(s) | Potential Supramolecular Structure |
| Carboxylic acid dimer | Hydrogen bonding | Dimeric pairs in solution or solid state |
| Aromatic stacking | π-π interactions | Columnar or layered structures in the solid state |
| Combination of hydrogen bonding and π-π stacking | Hydrogen bonding, π-π interactions, van der Waals forces | Complex 2D or 3D networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
